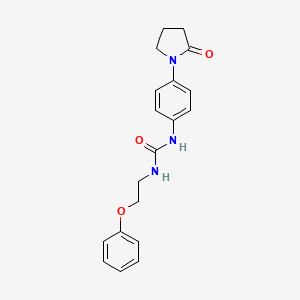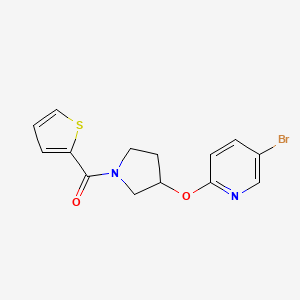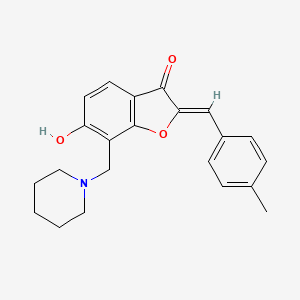![molecular formula C26H27ClN2O6 B2797678 7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 893345-04-5](/img/structure/B2797678.png)
7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C26H27ClN2O6 and its molecular weight is 498.96. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photoluminescent Materials
Research has highlighted the use of related compounds in photoluminescent materials. For instance, a study by Beyerlein and Tieke (2000) described π-conjugated polymers containing pyrrolo[3,4-c]pyrrole units, which exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility and film-forming properties (Beyerlein & Tieke, 2000). Similarly, Zhang and Tieke (2008) synthesized highly luminescent polymers with pyrrolo[3,4-c]pyrrole-1,4-dione units, demonstrating significant potential for optical applications (Zhang & Tieke, 2008).
Crystal Structure Analysis
The structural properties of similar compounds have been a subject of study. Fujii et al. (2002) analyzed the crystal structure of a compound with a similar pyrrolo[3,4-c]pyrrole-1,4-dione system, providing insights into the effects of large substituents on molecular structure (Fujii et al., 2002).
Synthetic Applications
The compound's analogs have been used in various synthetic processes. For example, Vydzhak and Panchishyn (2010) discussed the synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which highlights the versatility of these compounds in creating a range of derivatives (Vydzhak & Panchishyn, 2010). Dmitriev et al. (2014) described the spiro heterocyclization of 1H-pyrrole-2,3-diones, further showcasing the chemical reactivity and potential applications of these compounds in complex organic syntheses (Dmitriev, Silaichev, & Maslivets, 2014).
Electronic and Optical Properties
Research into the electronic and optical properties of related compounds has been significant. Gendron et al. (2014) explored the synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones, assessing their potential in photophysical applications due to their unique luminescence characteristics (Gendron et al., 2014).
Ambipolar Conductivity
The Diketopyrrolopyrrole (DPP)-based compounds have been studied for their potential in ambipolar conductivity. For example, a study by Gao et al. (2018) on DPP-based conjugated polymers revealed their high mobility and applicability in electronics, indicating the relevance of the core structure of these compounds in advanced material science (Gao et al., 2018).
Eigenschaften
IUPAC Name |
7-chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O6/c1-32-20-6-3-5-17(24(20)33-2)22-21-23(30)18-15-16(27)7-8-19(18)35-25(21)26(31)29(22)10-4-9-28-11-13-34-14-12-28/h3,5-8,15,22H,4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKZBCAEEKEBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2797598.png)

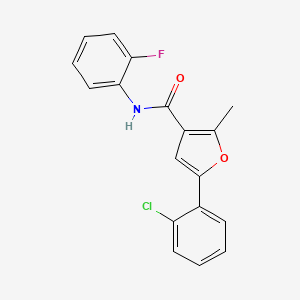
![(E)-1-[2-(4-bromophenyl)sulfanyl-4-methylquinolin-3-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2797606.png)
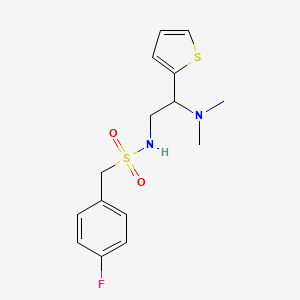
![4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2797608.png)

